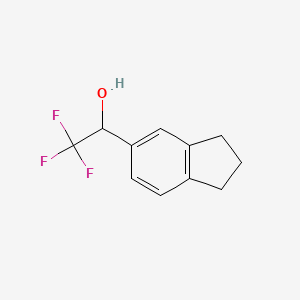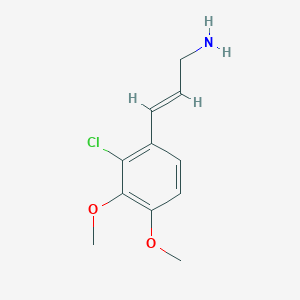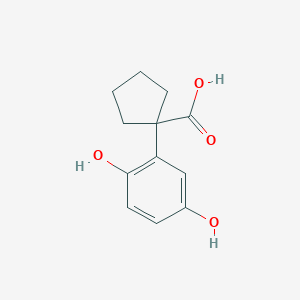
1-(2,5-Dihydroxyphenyl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dihydroxyphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a phenyl ring substituted with two hydroxyl groups at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,5-Dihydroxyphenyl)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the carboxylation of cyclopentene under high pressure and temperature using carbon dioxide as the carboxylating agent and a suitable catalyst . Another method includes the oxidation of cyclopentanol using strong oxidizing agents such as chromic acid or potassium permanganate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale carboxylation or oxidation processes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,5-Dihydroxyphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dihydroxyphenyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(2,5-Dihydroxyphenyl)cyclopentane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Cyclopentanecarboxylic acid: Shares the cyclopentane ring and carboxylic acid group but lacks the phenyl ring and hydroxyl groups.
2-Cyclopentene-1-carboxylic acid: Similar structure but with a double bond in the cyclopentane ring.
1-Phenyl-1-cyclopentanecarboxylic acid: Contains a phenyl ring but lacks the hydroxyl groups.
Uniqueness: 1-(2,5-Dihydroxyphenyl)cyclopentane-1-carboxylic acid is unique due to the presence of both hydroxyl groups on the phenyl ring, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C12H14O4 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
1-(2,5-dihydroxyphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c13-8-3-4-10(14)9(7-8)12(11(15)16)5-1-2-6-12/h3-4,7,13-14H,1-2,5-6H2,(H,15,16) |
InChI-Schlüssel |
PRMUPTSOWRFTRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=C(C=CC(=C2)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



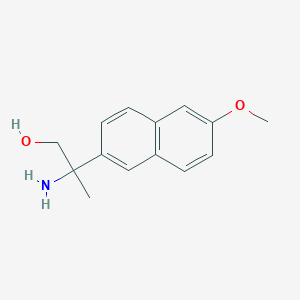
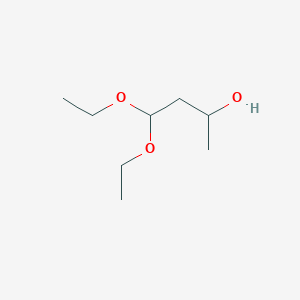
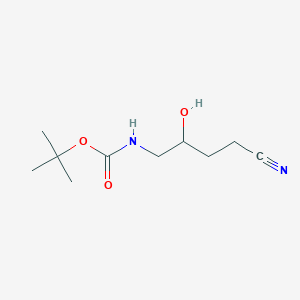
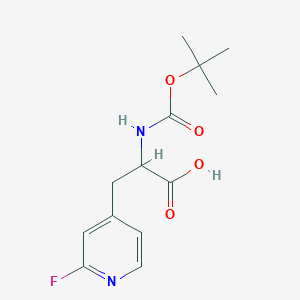
![(1S,3S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylicacid,trifluoroaceticacid](/img/structure/B13588062.png)
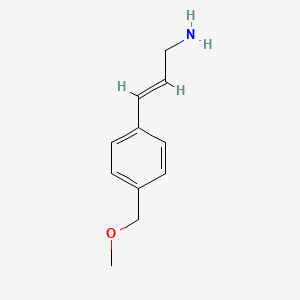
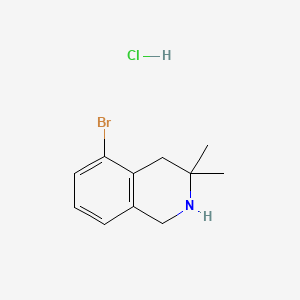
![tert-butylN-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate](/img/structure/B13588070.png)

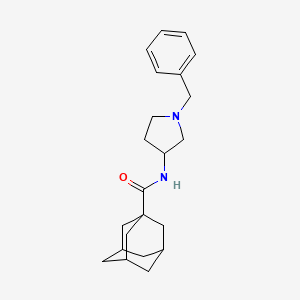
![N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13588088.png)
